3-Methoxybutyl Methacrylate: A Technical Guide to Structure, Synthesis, and Application
3-Methoxybutyl Methacrylate: A Technical Guide to Structure, Synthesis, and Application
Topic: 3-Methoxybutyl Methacrylate: Chemical Structure, Properties, and Biomedical Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxybutyl methacrylate (3-MBMA) is a functional methacrylate monomer characterized by a pendant ether group within a hydrophobic butyl chain. This unique structural motif imparts "amphiphilic" properties—balancing hydrophobicity for polymer stability with hydrophilicity for biocompatibility and adhesion. While less ubiquitous than Methyl Methacrylate (MMA), 3-MBMA is a critical specialty monomer in high-performance coatings and advanced drug delivery systems, where it serves as a "soft" monomer to lower glass transition temperatures (
This guide provides a comprehensive technical analysis of 3-MBMA, detailing its physicochemical properties, synthesis pathways, polymerization kinetics, and its emerging role in controlled release formulations.
Chemical Identity & Structure
3-MBMA is an ester of methacrylic acid and 3-methoxy-1-butanol. Its structure features a polymerizable vinyl group and a flexible side chain containing an ether linkage.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-Methoxybutyl 2-methylprop-2-enoate |
| CAS Number | 6976-96-1 |
| Molecular Formula | |
| Molecular Weight | 172.22 g/mol |
| SMILES | CC(CCOC(=O)C(=C)C)OC |
| Classification | Methacrylate Ester, Functional Monomer |
Structural Analysis
The molecule consists of three distinct functional regions:
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Methacrylate Head: The reactive site for free-radical or anionic polymerization.
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Butyl Spacer: Provides steric bulk and hydrophobicity, contributing to the polymer's solubility in organic solvents.
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Methoxy Tail: The ether oxygen at the C3 position introduces polarity and hydrogen-bond accepting capability without the acidity of a hydroxyl group. This reduces protein adsorption (stealth effect) compared to pure alkyl methacrylates.
Physicochemical Properties[3][5][6][7][8][9][10]
The following properties are critical for formulation and synthesis planning. Note: Values derived from experimental data and structural analogs (e.g., 3-methoxybutyl acrylate).
| Property | Value / Range | Significance |
| Physical State | Clear, colorless liquid | Standard handling for liquid monomers. |
| Boiling Point | ~80–85 °C @ 10 mmHg | High boiling point requires vacuum distillation for purification. |
| Density | ~0.94 g/mL (25 °C) | Slightly less dense than water; phase separates in aqueous media. |
| Solubility | Soluble in alcohols, ethers, ketones; Limited water solubility. | Ideal for solution polymerization in organic media. |
| Flash Point | > 80 °C (Closed Cup) | Combustible liquid (Class IIIA). |
| Homopolymer | -15 °C to +10 °C (Estimated) | Classified as a "Soft Monomer" . Lowers the |
Synthesis & Manufacturing
The industrial synthesis of 3-MBMA typically proceeds via transesterification , a reversible equilibrium reaction driven by the removal of a volatile byproduct (methanol).
Synthesis Protocol: Transesterification
Reagents: Methyl Methacrylate (MMA), 3-Methoxy-1-butanol. Catalyst: Titanium alkoxides (e.g., Titanium(IV) isopropoxide) or organotin compounds. Inhibitor: MEHQ (Hydroquinone monomethyl ether) to prevent premature polymerization.
Step-by-Step Methodology
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Charge: Load 3-methoxy-1-butanol and excess MMA (molar ratio 1:3) into a reactor.[1][2] Add inhibitor (10-50 ppm).
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Catalysis: Add catalyst (0.5 - 1.0 wt%).
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Reaction: Heat to reflux (~100–110 °C). An azeotropic mixture of Methanol/MMA is continuously distilled off to drive the equilibrium forward.
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Neutralization: Cool and wash with water/alkali to remove catalyst residues.
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Purification: Fractional vacuum distillation to isolate pure 3-MBMA.
Visualization: Synthesis Pathway
Polymerization Kinetics & Mechanisms
3-MBMA undergoes free-radical polymerization similar to other alkyl methacrylates. Its reactivity ratios are close to unity when copolymerized with MMA, allowing for the formation of random copolymers with uniform composition distributions.
Reactivity Profile
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Propagation Rate (
): Similar to Butyl Methacrylate (BMA). The steric hindrance of the methoxybutyl group slightly reduces compared to MMA but ensures stability against auto-acceleration (Gel Effect) until higher conversions. -
Copolymerization Partners:
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With Styrene: Forms alternating-tendency copolymers.
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With HEMA (2-Hydroxyethyl methacrylate): Used to tune the swelling ratio of hydrogels. 3-MBMA reduces water uptake compared to pure HEMA but maintains wettability better than BMA.
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Self-Validating Protocol: Free Radical Solution Polymerization
To synthesize Poly(3-MBMA) or its copolymers:
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Solvent: Toluene or 1,4-Dioxane (monomer concentration 20–30 wt%).
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Initiator: AIBN (Azobisisobutyronitrile), 0.5–1.0 mol% relative to monomer.
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Degassing: Purge with
for 30 mins to remove oxygen (radical scavenger). -
Polymerization: Heat to 70 °C for 6–12 hours.
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Precipitation: Dropwise addition into cold methanol or hexane (depending on copolymer composition) to precipitate the polymer.
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Drying: Vacuum dry at 40 °C for 24 hours.
Applications in Biomedical & Drug Development
The primary value of 3-MBMA in drug development lies in its amphiphilic balance . It is sufficiently hydrophobic to form stable micelle cores or coating matrices, yet the ether oxygen imparts "stealth" properties similar to PEG (Polyethylene Glycol), reducing immune recognition.
Amphiphilic Block Copolymers for Drug Delivery
3-MBMA is used as the hydrophobic block in amphiphilic block copolymers (e.g., PEG-b-P(3-MBMA)).
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Mechanism: In aqueous environments, these copolymers self-assemble into core-shell micelles.
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Cargo: Hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) partition into the P(3-MBMA) core.
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Advantage: The methoxy group in the core allows for specific hydrogen bonding with certain drugs, potentially increasing loading capacity compared to a purely aliphatic core like Poly(butyl methacrylate).
Contact Lenses & Ocular Materials
Incorporating 3-MBMA into silicone hydrogel formulations improves oxygen permeability (due to the bulky side chain increasing free volume) while maintaining surface wettability (via the ether oxygen). It acts as an internal plasticizer, preventing the lens from becoming too brittle.
Visualization: Drug Delivery Workflow
Safety & Handling
While specific toxicological data for 3-MBMA is less abundant than MMA, standard methacrylate safety protocols apply.
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Hazards: Skin sensitizer (H317), Causes skin irritation (H315), Eye irritation (H319).
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Storage: Store at 2–8 °C in the dark. Ensure the inhibitor (MEHQ) requires dissolved oxygen to function; do not store under pure nitrogen for extended periods without aeration.
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Disposal: Incineration in accordance with local chemical waste regulations.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95218, 3-Methoxybutyl acrylate (Analogous Structure Reference). Retrieved from [Link]
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Google Patents. (2004). US6689853B2 - Process for producing polymers by free radical polymerization. (Lists 3-MBMA as a functional monomer).[3] Retrieved from
